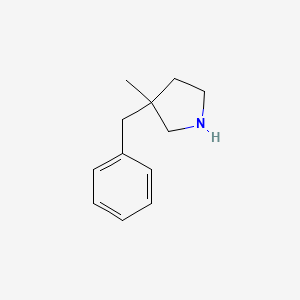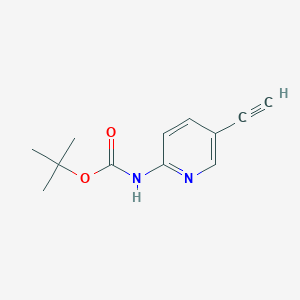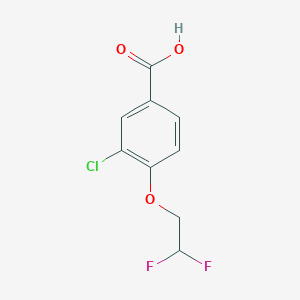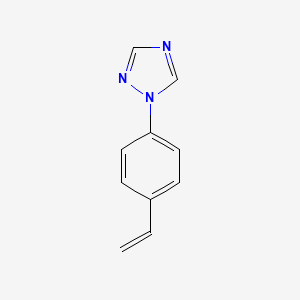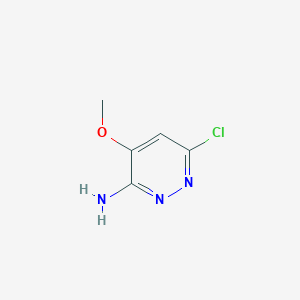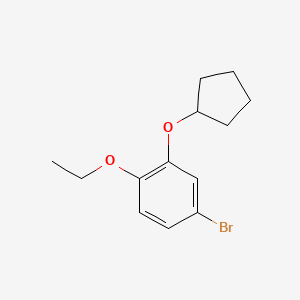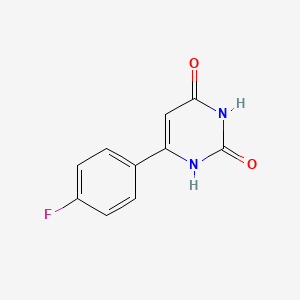
6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
“6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” has been reported in various studies . For instance, one study reported the synthesis, COX-2 inhibitory potential, and anti-inflammatory effects of eighteen novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives .Molecular Structure Analysis
The molecular structure of “6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The molecule also contains a fluorophenyl group attached at the 6-position of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving “6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” and similar compounds have been studied in the context of their pharmacological effects . For example, their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Applications De Recherche Scientifique
Anti-inflammatory Activities
- Scientific Field: Pharmacology
- Application Summary: Pyrimidines, including “6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The anti-inflammatory effects of pyrimidines are investigated via carrageenan-induced rat paw edema model and EIA kit .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
CDK2 Inhibition
- Scientific Field: Cancer Research
- Application Summary: Pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is a potential target for cancer treatment .
- Methods of Application: The inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds .
- Results: Compounds showed significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Neuroprotection
- Scientific Field: Neurology
- Application Summary: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal .
- Methods of Application: The methods of application or experimental procedures for this application were not specified in the source .
- Results: The results or outcomes obtained for this application were not specified in the source .
CDK2 Inhibition in Cancer Treatment
- Scientific Field: Cancer Research
- Application Summary: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods of Application: The most potent anti-proliferative compounds were tested for enzymatic inhibitory activity against CDK2/cyclin A2 .
- Results: Compounds showed significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Anti-Inflammatory Activities
- Scientific Field: Pharmacology
- Application Summary: Eighteen novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were synthesized and their anti-inflammatory activities were reported .
- Methods of Application: The anti-inflammatory activity and COX-2 inhibitory potential of the target compounds were investigated via carrageenan-induced rat paw edema model and EIA kit .
- Results: The results or outcomes obtained for this application were not specified in the source .
Broad Biological Applications
- Scientific Field: Pharmacology
- Application Summary: Compounds with pyrrolo[2,3-d]pyrimidine moiety have broad biological applications such as antibacterial, antifungal, adenosine A 1 and A 3 receptor modulator, protein-kinase B inhibitor, anti-inflammatory, anti-cancer, anti-folate, antiviral, and anti-mycobacterial activities .
- Methods of Application: The methods of application or experimental procedures for this application were not specified in the source .
- Results: The results or outcomes obtained for this application were not specified in the source .
Antiviral Activities
- Scientific Field: Virology
- Application Summary: Pyrimidine derivatives have been found to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs .
- Methods of Application: The methods of application or experimental procedures for this application were not specified in the source .
- Results: The results or outcomes obtained for this application were not specified in the source .
Antibacterial Activities
- Scientific Field: Microbiology
- Application Summary: Pyrimidine derivatives have been found to exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .
- Methods of Application: The methods of application or experimental procedures for this application were not specified in the source .
- Results: The results or outcomes obtained for this application were not specified in the source .
Antifungal Activities
- Scientific Field: Mycology
- Application Summary: Pyrimidine derivatives have been found to exhibit antifungal activities . This makes them potential candidates for the development of new antifungal drugs .
- Methods of Application: The methods of application or experimental procedures for this application were not specified in the source .
- Results: The results or outcomes obtained for this application were not specified in the source .
Orientations Futures
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMJILJPLXALSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)
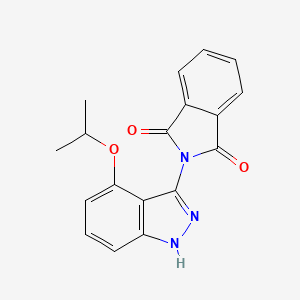
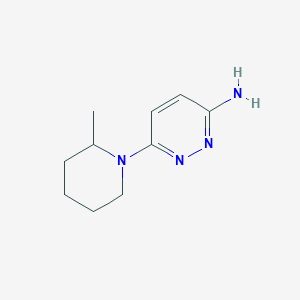
![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)
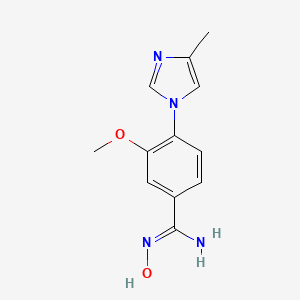
![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)
![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)
![Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether](/img/structure/B1467688.png)
